6,7-Dimethylindole

Descripción

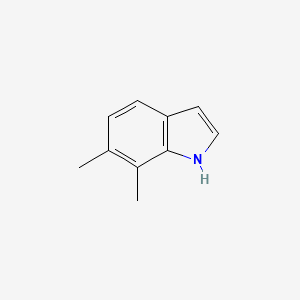

Chemical Identity and Structural Classification

This compound represents a specifically substituted derivative of the fundamental indole heterocycle, characterized by methyl groups positioned at the 6 and 7 carbon atoms of the benzene ring portion of the indole structure. The compound possesses the molecular formula C₁₀H₁₁N and exhibits a molecular weight of 145.20 grams per mole, distinguishing it from other dimethylindole isomers through its unique substitution pattern. The Chemical Abstracts Service registry number 55199-24-1 serves as the definitive identifier for this specific isomer, ensuring precise differentiation from related compounds such as 2,3-dimethyl-1H-indole or other positional isomers.

The structural classification of this compound places it within the broader category of substituted indoles, which themselves constitute a subclass of nitrogen-containing heterocyclic aromatic compounds. The indole framework consists of a six-membered benzene ring fused to a five-membered pyrrole ring, creating a bicyclic structure that exhibits both aromatic stability and reactive sites for chemical modification. In the case of this compound, the two methyl substituents occupy adjacent positions on the benzene ring, creating a specific electronic environment that influences both the compound's physical properties and its chemical reactivity patterns.

The physical properties of this compound reflect its structural characteristics and substitution pattern. The compound exhibits a melting point of 70 degrees Celsius and a predicted boiling point of 276.0 ± 9.0 degrees Celsius, indicating moderate thermal stability typical of substituted indole derivatives. The predicted density of 1.080 ± 0.06 grams per cubic centimeter suggests a relatively compact molecular structure, while the predicted pKa value of 17.66 ± 0.30 indicates weak acidic character consistent with the indole nitrogen-hydrogen bond. These properties collectively demonstrate how the methyl substitutions influence the overall molecular behavior compared to unsubstituted indole.

The electronic structure of this compound features the characteristic aromatic system of the indole nucleus, with the methyl groups providing electron-donating effects that enhance the electron density of the aromatic system. This electronic modification influences the compound's reactivity toward electrophilic substitution reactions, typically favoring attack at the 3-position of the indole ring, consistent with general indole reactivity patterns. The specific positioning of the methyl groups at the 6 and 7 positions creates a unique steric and electronic environment that distinguishes this isomer from other dimethylindole variants.

Historical Context in Indole Chemistry

The development of this compound chemistry must be understood within the broader historical context of indole research, which began with the study of the natural dye indigo in the 19th century. The foundational work in indole chemistry commenced when Adolf von Baeyer successfully reduced oxindole to indole using zinc dust in 1866, establishing the basic indole structure and opening the field for systematic investigation of indole derivatives. This early work laid the groundwork for understanding the chemical behavior of the indole nucleus and its potential for structural modification through substitution reactions.

The historical significance of indole chemistry expanded dramatically with the recognition that indole derivatives occur widely in nature, particularly as components of essential amino acids and neurotransmitters. The discovery that tryptophan, an essential amino acid, contains the indole structure highlighted the biological importance of this heterocyclic system and motivated further research into synthetic indole derivatives. The development of synthetic methods for preparing substituted indoles, including the Fischer indole synthesis discovered in 1883, provided researchers with powerful tools for accessing diverse indole derivatives, including various dimethylindole isomers.

The emergence of this compound as a specific research target reflects the broader trend in heterocyclic chemistry toward understanding structure-activity relationships in substituted aromatic systems. Research into dimethylindole derivatives gained momentum as scientists recognized that the position and nature of substituents on the indole ring system could dramatically influence both chemical reactivity and biological activity. The systematic study of positional isomers, including this compound, provided valuable insights into the electronic effects of substituent placement on aromatic heterocycles.

The historical development of synthetic methods for preparing this compound and related compounds demonstrates the evolution of synthetic organic chemistry techniques throughout the 20th century. Early synthetic approaches often relied on classical methods such as the Fischer indole synthesis, which could be adapted to produce various substituted indoles depending on the starting materials employed. More recent developments have included palladium-catalyzed reactions and other modern synthetic methodologies that provide improved selectivity and efficiency for preparing specific indole derivatives.

Position of this compound in Heterocyclic Chemistry Research

This compound occupies a significant position in contemporary heterocyclic chemistry research as both a fundamental structural motif and a versatile synthetic intermediate. The compound serves as an important model system for studying the effects of methyl substitution on indole reactivity, providing researchers with insights into how substituent position influences electronic properties and chemical behavior. This understanding has proven valuable for designing new synthetic strategies and predicting the behavior of related indole derivatives in various chemical transformations.

The research applications of this compound extend across multiple areas of organic chemistry, including synthetic methodology development, mechanistic studies, and structure-activity relationship investigations. The compound's well-defined substitution pattern makes it an ideal candidate for comparative studies with other dimethylindole isomers, allowing researchers to isolate the effects of substituent position on molecular properties. These comparative investigations have contributed significantly to the theoretical understanding of substituent effects in aromatic heterocycles.

Contemporary research involving this compound frequently focuses on its potential as a building block for more complex molecular structures. The compound's reactivity profile, influenced by the electron-donating methyl groups, makes it suitable for various functionalization reactions that can introduce additional structural complexity. Research groups have explored its use in constructing polycyclic systems, developing new synthetic methodologies, and preparing analogs with potential biological activity, though specific biological applications fall outside the scope of this chemical analysis.

The analytical characterization of this compound has benefited from advances in spectroscopic techniques, with nuclear magnetic resonance spectroscopy providing detailed structural information about the compound's molecular environment. Mass spectrometry has confirmed the molecular weight and fragmentation patterns, while other analytical methods have provided insights into the compound's physical and chemical properties. These analytical developments have supported the accurate identification and characterization of this compound in research applications.

The future directions in this compound research appear to focus on expanding its synthetic utility and developing new applications in materials science and catalysis. The compound's structural features make it a candidate for incorporation into larger molecular frameworks, potentially leading to new functional materials or catalytic systems. Ongoing research continues to explore the fundamental chemical properties of this important indole derivative, contributing to the broader understanding of heterocyclic chemistry principles and their practical applications.

Propiedades

IUPAC Name |

6,7-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-3-4-9-5-6-11-10(9)8(7)2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATXVTGOBMUXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446319 | |

| Record name | 6,7-DIMETHYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55199-24-1 | |

| Record name | 6,7-DIMETHYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Classical Fischer Indole Synthesis Adaptations

The Fischer indole synthesis remains a foundational method for indole ring construction, including methyl-substituted derivatives such as 6,7-Dimethylindole. This method generally involves the acid-catalyzed reaction of aryl hydrazones with ketones or aldehydes.

Key Insight : Methoxy-substituted phenylhydrazones have shown abnormal cyclization behavior in Fischer indole synthesis, which can be leveraged to direct substitution patterns on the indole ring, including 6- and 7-substituted positions. Although this study focused on methoxy rather than methyl groups, the mechanistic insights are relevant for understanding regioselectivity in methyl-substituted indole synthesis.

Procedure : Using substituted phenylhydrazones under acidic conditions (e.g., HCl/EtOH or Lewis acids like ZnCl₂) with appropriate ketones can yield 6-substituted indoles via controlled cyclization pathways. Adjusting acid concentration and catalyst type influences product distribution and yield.

Limitations : The yields for 6-substituted indoles can be moderate (less than 45% in some cases), and side reactions such as halogenation or rearrangements may occur depending on substituents and reaction conditions.

Hemetsberger Indole Synthesis and Derivatives

The Hemetsberger indole synthesis offers an alternative route to substituted indoles, including 6,7-dimethyl derivatives, by cyclization of azido cinnamate esters.

Method Summary : Condensation of appropriately substituted benzaldehydes with methyl azidoacetate yields azidocinnamate intermediates, which upon thermal cyclization produce indole derivatives.

Application : For example, 2-benzyloxy-4-methoxybenzaldehyde condensed with methyl azidoacetate and subsequent cyclization yielded methoxy-substituted indoles, which can be further manipulated to methyl-substituted analogs through reduction and formylation steps.

Advantages : This method allows for regioselective introduction of substituents on the indole ring, and subsequent functional group transformations enable access to this compound structures.

Direct Methylation and Substituted Indole Synthesis via Catalytic Methods

Modern synthetic approaches employ catalytic methods to introduce methyl groups at the 6 and 7 positions of the indole ring.

Catalytic Cyclization : Copper(I)-catalyzed 6π-electrocyclic ring closures have been demonstrated as efficient for constructing substituted indole and carbazole systems, potentially applicable to this compound synthesis.

Thermal and Catalytic Control : High-temperature reactions (around 500–600 °C) with methylated feedstocks such as 2-methylfuran can lead to methylindole derivatives, including 6- and 7-methylindoles, through rearrangement and cracking reactions.

Selectivity : Reaction conditions such as temperature and catalyst choice significantly affect the selectivity towards this compound versus other methylated indole isomers.

Japp–Klingemann Reaction Followed by Cyclization

The Japp–Klingemann reaction provides a route to indole derivatives by forming azo-ester intermediates that cyclize under acidic conditions.

Example : Reaction of substituted phenylhydrazines with ethyl α-ethylacetoacetate yields azo-ester intermediates, which upon heating in ethanolic HCl produce methoxy-substituted indole esters. These can be further converted to methyl-substituted indoles by multi-step transformations.

Utility : This method is valuable for synthesizing 6-substituted indole derivatives and can be adapted for this compound by choosing appropriate starting materials.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | Substituted phenylhydrazones + ketones | Acid catalysis (HCl, TsOH, ZnCl₂) | 30–45 | Well-established, versatile | Moderate yields, side reactions |

| Hemetsberger Indole Synthesis | Benzaldehydes + methyl azidoacetate | Thermal cyclization | Moderate | Regioselective, functionalizable | Multi-step, requires azides |

| Catalytic 6π-Electrocyclization | Alkynoates, copper catalysts | CuOTf catalysis, moderate temp | Up to 74 | High regio- and stereoselectivity | Requires specialized catalysts |

| Japp–Klingemann Reaction | Phenylhydrazines + β-keto esters | Acidic heating | Moderate | Access to substituted indoles | Multi-step, sensitive conditions |

| High-Temperature Rearrangement | Methylated furans | 500–600 °C pyrolysis | Variable | Direct methylation | Harsh conditions, side products |

Research Findings and Mechanistic Insights

The abnormal behavior of methoxy-substituted phenylhydrazones in Fischer synthesis suggests that electron-donating groups at positions adjacent to the hydrazone moiety influence cyclization pathways, which can be extrapolated to methyl substituents to fine-tune regioselectivity.

Copper(I)-catalyzed 6π-electrocyclic ring closure is a promising method for constructing complex indole derivatives with high regioselectivity and yield, which may be adapted for this compound synthesis.

Thermal rearrangement of methylated furans at elevated temperatures leads to selective formation of methylindoles, including this compound, but requires careful control to minimize side reactions.

Análisis De Reacciones Químicas

Types of Reactions: 6,7-Dimethylindole undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive at the 3-position, making it susceptible to protonation, halogenation, alkylation, and acylation.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cycloaddition Reactions: Indole derivatives, including this compound, participate in cycloaddition reactions to form complex heterocyclic structures.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as halogens (e.g., iodine, bromine) and alkylating agents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include halogenated indoles, alkylated indoles, and various heterocyclic compounds resulting from cycloaddition reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6,7-Dimethylindole has shown promise in drug discovery and development due to its anticancer properties. Research indicates that it can inhibit the growth of pancreatic cancer cells, demonstrating potential as a therapeutic agent against various cancers.

Case Study: Anticancer Activity

- A study evaluated the effects of this compound on pancreatic cancer cells, revealing significant growth inhibition with an IC50 value below 650 nM after a 4-hour treatment .

The compound exhibits a range of biological activities:

- Antimicrobial Properties : Indole derivatives are known for their antibacterial and antifungal properties.

- Anti-inflammatory Effects : Research suggests that this compound can modulate inflammatory responses in various biological systems.

Data Table: Biological Activities of this compound

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the production of dyes, fragrances, and agrochemicals due to its aromatic properties. The compound serves as a building block for synthesizing more complex molecules in organic chemistry .

Industrial Uses Include:

- Production of dyes for textiles.

- Synthesis of fragrances in perfumery.

- Development of agrochemicals for agricultural applications.

Mecanismo De Acción

The mechanism of action of 6,7-Dimethylindole involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Table 1: Substituent Effects on MPO Inhibition

| Compound | Substitution Pattern | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-Methylindole | 3-CH₃ | 0.10 | |

| Indole-3-acetic acid | 3-CH₂COOH | 5.0 | |

| 2,3-Dimethylindole | 2,3-(CH₃)₂ | 23–72%* | |

| This compound | 6,7-(CH₃)₂ | N/A | — |

*Percentage inhibition at 10 µM.

Photophysical Properties

- HDMI Fluorophores: 3,3-Dimethylindole derivatives (e.g., 2-(2'-hydroxyphenyl)-3,3-dimethylindole) exhibit excited-state intramolecular proton transfer (ESIPT), enabling redshifted emission (550–650 nm) compared to HBX scaffolds (400–500 nm).

- DIR and Pepper Aptamers: Non-G-quadruplex fluorogenic aptamers like dimethylindole red (DIR) leverage dimethylindole derivatives for low-background fluorescence. While this compound’s role here is unconfirmed, its steric profile may affect binding affinity compared to 3,3-dimethylindole-based systems .

Actividad Biológica

6,7-Dimethylindole is a significant compound in the indole family, recognized for its diverse biological activities. Its unique molecular structure, characterized by methyl groups at the 6 and 7 positions, enhances its stability and reactivity compared to other indole derivatives. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. A study evaluating its effects on pancreatic cancer cells demonstrated that this compound can inhibit cell growth effectively. The half-maximal inhibitory concentration (IC50) values were reported to be less than 650 nM for several derivatives, suggesting potent activity against cancer cell lines such as MIA PaCa-2 .

Antimicrobial Activity

Indole derivatives, including this compound, have shown promising antimicrobial activity. They are effective against various bacterial strains, which makes them candidates for developing new antibiotics. The mechanism of action typically involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It acts by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It acts as a mechanism-based inhibitor for enzymes like NQO1 (NAD(P)H:quinone oxidoreductase), which plays a crucial role in cellular detoxification processes .

- Receptor Modulation : The compound may interact with various receptors involved in cancer progression and inflammation, altering their signaling pathways .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound's biological activity, a comparison with other indole derivatives is essential:

| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Indole | Moderate | Low | Low |

| 5,7-Dimethylindole | Moderate | Moderate | Moderate |

| 2-Methylindole | Low | Low | Low |

This table highlights the enhanced biological activities associated with this compound compared to its analogs.

Study on Anticancer Efficacy

A significant study published in Journal of Medicinal Chemistry explored the anticancer efficacy of various indole derivatives including this compound. The findings revealed that this compound not only inhibited tumor growth but also induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that structural modifications at the 6 and 7 positions significantly influenced the anticancer potency .

Investigation of Antimicrobial Properties

Another research article documented the antimicrobial effects of this compound against multi-drug resistant bacterial strains. The results showed that this compound effectively inhibited bacterial growth at low concentrations and demonstrated synergistic effects when combined with conventional antibiotics .

Q & A

Q. What protocols ensure reproducibility of this compound-based experiments across independent laboratories?

- Methodology : Develop standardized operating procedures (SOPs) detailing reagent sources, instrumentation settings, and data normalization methods. Conduct inter-laboratory studies with shared reference samples and blinded data analysis. Use platforms like Zenodo to archive raw datasets and computational workflows .

- Key Considerations : Include error propagation analysis in SOPs to quantify uncertainty in reported results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.